molecular formula C23H34N2O B7573479 Cyclopropyl-[2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]azepan-1-yl]methanone

Cyclopropyl-[2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]azepan-1-yl]methanone

Cat. No. B7573479
M. Wt: 354.5 g/mol
InChI Key: XWYSQRFIJZNOFD-UHFFFAOYSA-N
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Description

Cyclopropyl-[2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]azepan-1-yl]methanone is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of azepane derivatives, which have been shown to exhibit a wide range of biological activities. In

Mechanism of Action

The exact mechanism of action of Cyclopropyl-[2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]azepan-1-yl]methanone is not yet fully understood. However, it is believed that this compound acts as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor. These actions are thought to contribute to the antidepressant and anxiolytic effects of Cyclopropyl-[2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]azepan-1-yl]methanone.
Biochemical and Physiological Effects:
Cyclopropyl-[2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]azepan-1-yl]methanone has been shown to have several biochemical and physiological effects. In animal models, this compound has been shown to increase levels of serotonin and norepinephrine in the brain, which are neurotransmitters that play a key role in regulating mood and anxiety. Additionally, Cyclopropyl-[2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]azepan-1-yl]methanone has been shown to increase neurogenesis in the hippocampus, which is a brain region that is involved in learning and memory.

Advantages and Limitations for Lab Experiments

One of the main advantages of Cyclopropyl-[2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]azepan-1-yl]methanone for lab experiments is its potency and selectivity. This compound exhibits potent antidepressant and anxiolytic effects at relatively low doses, which makes it an attractive candidate for further study. However, one of the limitations of Cyclopropyl-[2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]azepan-1-yl]methanone is its relatively short half-life, which may limit its effectiveness in clinical settings.

Future Directions

There are several future directions for research on Cyclopropyl-[2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]azepan-1-yl]methanone. One area of interest is the development of more potent and selective derivatives of this compound. Additionally, further research is needed to fully understand the mechanism of action of Cyclopropyl-[2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]azepan-1-yl]methanone and its potential therapeutic applications. Finally, clinical studies are needed to evaluate the safety and effectiveness of this compound in humans.

Synthesis Methods

The synthesis method of Cyclopropyl-[2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]azepan-1-yl]methanone involves several steps. First, 2-methylphenylmagnesium bromide is reacted with 4-piperidone to form the corresponding tertiary alcohol. This alcohol is then converted to the corresponding amine by reaction with cyclopropylcarbonyl chloride. Finally, the resulting amine is reacted with 1-benzylazepan-2-one to form Cyclopropyl-[2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]azepan-1-yl]methanone.

Scientific Research Applications

Cyclopropyl-[2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]azepan-1-yl]methanone has been extensively studied for its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of depression and anxiety disorders. Several studies have shown that Cyclopropyl-[2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]azepan-1-yl]methanone exhibits potent antidepressant and anxiolytic effects in animal models.

properties

IUPAC Name

cyclopropyl-[2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]azepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O/c1-18-7-4-5-8-21(18)17-24-15-12-19(13-16-24)22-9-3-2-6-14-25(22)23(26)20-10-11-20/h4-5,7-8,19-20,22H,2-3,6,9-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYSQRFIJZNOFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC(CC2)C3CCCCCN3C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl-[2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]azepan-1-yl]methanone

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